Ethyl 3-hydroxy-3-phenylbutanoate
Overview
Description
Ethyl 3-hydroxy-3-phenylbutanoate is a chemical compound with the CAS Number: 2293-60-9 . It has a molecular weight of 208.26 . The IUPAC name for this compound is ethyl 3-hydroxy-3-phenylbutanoate .
Molecular Structure Analysis
The InChI code for Ethyl 3-hydroxy-3-phenylbutanoate is 1S/C12H16O3/c1-3-15-11(13)9-12(2,14)10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3 . This compound contains a total of 31 bonds; 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 hydroxyl group .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 3-hydroxy-3-phenylbutanoate, focusing on six unique fields:
Pharmaceutical Synthesis
Ethyl 3-hydroxy-3-phenylbutanoate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can lead to the development of drugs with potential therapeutic effects. For instance, it can be used in the synthesis of beta-blockers, which are essential in treating cardiovascular diseases .
Enzymatic Resolution Studies
This compound is often used in enzymatic resolution studies to understand the behavior of different enzymes with beta-hydroxy esters. Research has shown that enzymes like PLE (porcine liver esterase) and CRL (Candida rugosa lipase) can selectively hydrolyze ethyl 3-hydroxy-3-phenylbutanoate, making it a model substrate for studying enzyme specificity and activity .
Chiral Synthesis
Ethyl 3-hydroxy-3-phenylbutanoate is crucial in chiral synthesis, where it serves as a precursor for producing enantiomerically pure compounds. These chiral compounds are essential in the pharmaceutical industry, as they often exhibit different biological activities. The compound’s ability to undergo stereoselective reactions makes it a valuable tool in asymmetric synthesis .
Flavor and Fragrance Industry
In the flavor and fragrance industry, ethyl 3-hydroxy-3-phenylbutanoate is used as a building block for synthesizing various aroma compounds. Its ester functionality and phenyl group contribute to the creation of complex scents and flavors, enhancing the sensory properties of consumer products .
Material Science
This compound is also explored in material science for the development of novel polymers and materials. Its unique structure allows for the incorporation into polymer backbones, potentially leading to materials with enhanced mechanical and thermal properties. Research in this area aims to develop new materials for industrial applications .
Biochemical Research
Ethyl 3-hydroxy-3-phenylbutanoate is used in biochemical research to study metabolic pathways and enzyme mechanisms. Its role as a substrate in enzymatic reactions helps researchers understand the intricacies of biochemical processes, contributing to advancements in metabolic engineering and synthetic biology .
Safety and Hazards
Future Directions
Ethyl 3-hydroxy-3-phenylbutanoate could potentially be used in the production of angiotensin-converting enzyme (ACE) inhibitors, which are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure . The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has several advantageous attributes, including high enantioselectivity, mild reaction condition, high catalytic efficiency, and environmental benignity .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner that induces changes at the molecular level . More detailed studies are required to elucidate these interactions and their resulting changes.
Biochemical Pathways
The biochemical pathways affected by Ethyl 3-hydroxy-3-phenylbutanoate are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of ethyl 3-hydroxy-3-phenylbutanoate is currently lacking .
properties
IUPAC Name |
ethyl 3-hydroxy-3-phenylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-11(13)9-12(2,14)10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHSZNSXPDPHSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277780 | |
Record name | ethyl 3-hydroxy-3-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxy-3-phenylbutanoate | |
CAS RN |
2293-60-9 | |
Record name | NSC49327 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC4107 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-hydroxy-3-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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